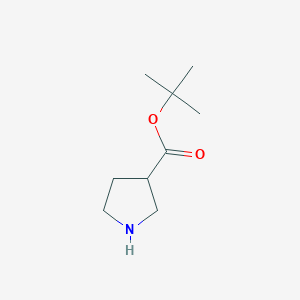

tert-Butyl Pyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

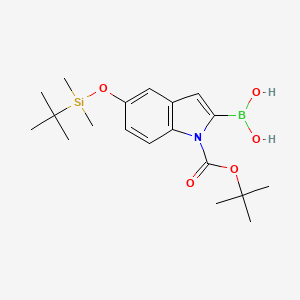

tert-Butyl Pyrrolidine-3-carboxylate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam (a cyclic amide), and often have a carboxylate group attached to the ring. The tert-butyl group is a bulky substituent that can influence the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl pyrrolidine-3-carboxylate derivatives can be achieved through various methods. One approach involves a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing in situ hydrolysis of tert-butyl esters . Another method describes an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, yielding chiral pyrrolidine with high yield and enantiomeric excess . Additionally, a large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, has been optimized, demonstrating the feasibility of synthesizing complex pyrrolidine derivatives on a multihundred gram scale .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine-3-carboxylate derivatives can be complex, with the potential for chirality at multiple centers. The crystal structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, has been determined, revealing a triclinic space group and an envelope conformation of the proline ring . This detailed structural information is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

tert-Butyl pyrrolidine-3-carboxylate derivatives can participate in various chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield 5-substituted pyrroles, which are useful intermediates for the synthesis of prodigiosin and its analogs . Moreover, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been developed to synthesize 3,4-disubstituted pyridine derivatives with a tert-butyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine-3-carboxylate derivatives are influenced by the presence of the tert-butyl group and the pyrrolidine ring. The bulky tert-butyl group can affect the solubility, boiling point, and steric hindrance of the molecule, which in turn can influence its reactivity and interaction with other molecules. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, which are important for the compound's biological activity [3, 7, 9].

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been developed. This process allows for the efficient synthesis of chiral pyrrolidine derivatives, demonstrating a significant advancement in the field of asymmetric synthesis and offering potential utility in the development of pharmaceuticals and agrochemicals (Chung et al., 2005).

Crystal Structure Analysis

The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been elucidated, providing insights into the molecular configuration and intermolecular interactions of this compound. This information is crucial for understanding the reactivity and potential applications of such molecules in further chemical transformations (Naveen et al., 2007).

Synthesis of Functionalized Pyrrolidinones

An efficient method for synthesizing highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been reported. This synthesis pathway facilitates the creation of novel macrocyclic Tyk2 inhibitors, highlighting the importance of tert-butyl pyrrolidine-3-carboxylate derivatives in medicinal chemistry (Sasaki et al., 2020).

Continuous Flow Synthesis

The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates demonstrates the versatility of tert-butyl pyrrolidine-3-carboxylate derivatives in facilitating novel synthetic routes. This methodology provides a streamlined approach to synthesizing complex molecules, with applications in pharmaceutical development and materials science (Herath & Cosford, 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAHLXHVEMYNMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625416 |

Source

|

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91040-52-7 |

Source

|

| Record name | tert-Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)